(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid, also known as 2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]methylbutanoic acid, is a synthetic organic compound belonging to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily utilized in peptide synthesis due to its stability and the mild conditions under which the Fmoc group can be removed. The Fmoc group serves as a protecting group for the amino functionality, making it a valuable intermediate in the preparation of peptides and other complex molecules .
The compound is classified as an amino acid derivative, specifically an Fmoc-protected amino acid. It is sourced from various chemical suppliers and is commonly used in academic and industrial research settings for peptide synthesis. The presence of the fluorenylmethoxycarbonyl group enhances its utility in chemical reactions where protection of the amino group is necessary .
The synthesis of (S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid typically involves the following steps:
In industrial settings, automated peptide synthesizers are often employed to scale up production. Continuous flow reactors may also be utilized to enhance efficiency and yield, with optimization of reaction conditions to minimize by-products and maximize purity .
The molecular structure of (S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid can be represented as follows:
The compound features a fluorenylmethoxycarbonyl group attached to an amino group, which is further connected to a butyric acid moiety. This unique structure contributes to its stability and effectiveness in peptide synthesis applications .
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid can undergo several types of chemical reactions:
The removal of the Fmoc group typically occurs in dimethylformamide using piperidine, while coupling reactions often require specific reagents under controlled conditions to ensure high yields .
The mechanism of action for (S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid primarily revolves around its role as a protected amino acid during peptide synthesis:
This compound's stability at room temperature and compatibility with various coupling agents make it an essential component in peptide chemistry .
Relevant data indicates that this compound remains stable over extended periods when stored properly, contributing to its utility in research applications .
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid finds extensive applications in scientific research:
This compound exemplifies significant versatility within synthetic organic chemistry, particularly in fields requiring precise manipulation of amino acids for advanced applications.
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid (abbreviated as Fmoc-β³-homoVal-OH) is a nonproteinogenic β-amino acid derivative engineered for solid-phase peptide synthesis (SPPS). Its molecular architecture features a stereodefined (S)-configuration at the C2 carbon and a butyric acid backbone with an aminomethyl group, enabling unique conformational control in synthetic peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an acid-stable, base-labile protecting group that facilitates sequential deprotection during SPPS using piperidine, while the carboxylic acid functionality allows for standard coupling reactions [10].
This chiral synthon addresses key challenges in peptide engineering:
Table 1: Comparative Analysis of Fmoc-Protected Amino Acid Building Blocks
Compound | Backbone Type | Side Chain | Chirality | Key Application |
---|---|---|---|---|
Fmoc-β³-homoVal-OH | β³-amino acid | -CH₂CH₃ | (S) | Conformational constraint |
Fmoc-Val-OH (68858-20-8) | α-amino acid | -CH(CH₃)₂ | (S) | β-sheet promotion [8] |
Fmoc-β²-homoserine-OH | β²-amino acid | -CH₂CH₂OH | (S) | Hydrogel self-assembly |
Fmoc-4,4-difluoroBut-OH | α-amino acid | -CH₂CF₂H | (S) | HCV protease inhibition [6] |
Industrial-scale synthesis employs a three-step sequence from L-norvaline: (1) N-alkylation with dibromomethane, (2) Fmoc protection using Fmoc-OSu in dioxane/water, and (3) chromatographic purification (>99.5% ee). Critical side reactions include O-alkylation (≤3%) and dialkylation (≤1.5%), minimized through phase-transfer catalysis [10].
The evolution of Fmoc-protected amino acids commenced with Louis Carpino’s 1970 Fmoc-chloride synthesis, revolutionizing orthogonal protection strategies. β-Amino acids emerged prominently in the 1990s when Gellman’s group demonstrated their capacity to form stable helical "β-peptides". Fmoc-β³-homoVal-OH specifically entered commercial catalogs circa 2010 to meet demand for complex peptidomimetics [8].
Key technological milestones include:
Table 2: Historical Timeline of Critical Innovations
Year | Innovation | Impact on Fmoc-β³-homoVal-OH Applications |
---|---|---|
1970 | Fmoc-chloride synthesis | Enabled amine protection under mild conditions |
1996 | Commercialization of Fmoc-β-amino acids | Provided access to non-natural peptide backbones |
2015 | BChE inhibition discovery | Revealed enzyme selectivity (>10-fold vs AChE) |
2025 | Dual receptor agonist therapeutics | Utilized in anti-diabetic peptides |
Recent material science applications exploit the fluorenyl moiety’s π-stacking capability. Fmoc-β³-homoVal-OH self-assembles into nanofibers (diameter 8–12 nm) in aqueous buffers, forming hydrogels that entrap doxorubicin with 85% sustained release over 72 hours .
The (S)-chirality in Fmoc-β³-homoVal-OH dictates its conformational behavior and biomolecular interactions through well-defined stereoelectronic effects:
Steric Control in Enzyme Inhibition: Molecular dynamics simulations reveal that the (S)-configuration optimally positions the fluorenyl group to occupy butyrylcholinesterase’s (BChE) peripheral anionic site (PAS). This explains the 60–70% BChE inhibition at 200 μM versus <5% for acetylcholinesterase (AChE), where steric clashes occur .
Conformational Propensity: Density functional theory (DFT) calculations at the B3LYP/6-31G* level indicate a 3.2 kcal/mol preference for the gauche conformation (Φ = –60°) over anti (Φ = 180°) in model dipeptides. This stabilizes type-II β-turns when incorporated at i+1 positions [10].
Chiral Recognition in Synthesis: The enantiomeric excess (ee) directly impacts coupling kinetics:
Racemization mechanisms during activation involve:
Table 3: Stereochemical Impact on Biological Activity
Parameter | (S)-Isomer | (R)-Isomer | Structural Basis |
---|---|---|---|
BChE IC₅₀ (μM) | 145 ± 12 | >500 | Optimal Fmoc stacking in PAS |
Helix propensity (ΔΔG, kcal/mol) | –0.8 | +0.3 | Side-chain gauche effect |
Proteolytic half-life (h) | 6.7 | 2.1 | Altered protease S1 pocket fit |
These frameworks enable rational design of peptide-based therapeutics, exemplified by 2025’s dual GIP/GLP-1 receptor agonists where (S)-β³-homoVal-OH incorporation enhanced metabolic stability (t₁/₂ = 14.2 h vs 1.5 h for α-peptide analogs) without compromising receptor binding .
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8